
6-Mercaptopicolinic acid
Übersicht
Beschreibung
6-Mercaptopicolinic acid is a chemical compound known for its inhibitory effects on phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopicolinic acid typically involves the reaction of picolinic acid with thiol-containing reagents under controlled conditions. One common method includes the use of hydrogen sulfide in the presence of a catalyst to introduce the mercapto group into the picolinic acid structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Mercaptopicolinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield different thiol derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Biochemical Role and Mechanism of Action
6-MPA acts as a competitive inhibitor of PEPCK, which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a key step in gluconeogenesis. By inhibiting this enzyme, 6-MPA effectively reduces glucose production in the liver and kidneys, making it a valuable tool for studying metabolic processes.
Table 1: Inhibition Effects of 6-MPA on Gluconeogenesis
Diabetes Research
Due to its ability to lower blood glucose levels, 6-MPA has been investigated for its potential use in diabetes management. Studies have shown that administration of 6-MPA leads to significant reductions in glucose production, suggesting its utility as a therapeutic agent for hyperglycemia.
Case Study: Diabetes Management
A study conducted on diabetic rats demonstrated that treatment with 6-MPA resulted in a marked decrease in serum glucose levels compared to control groups. This indicates the compound's potential role in diabetes therapy by modulating gluconeogenesis.
Cancer Metabolism
Recent research has highlighted the role of PEPCK and gluconeogenesis in cancer cell metabolism. By inhibiting PEPCK with 6-MPA, researchers can explore the metabolic reprogramming of cancer cells, which often rely on altered glucose metabolism for growth and survival.
Case Study: Cancer Cell Metabolism
In a study involving acute myeloid leukemia (AML) cells, treatment with 6-MPA led to decreased glycolysis and increased reliance on alternative metabolic pathways. This suggests that targeting gluconeogenesis may provide new avenues for cancer treatment by disrupting the metabolic flexibility of tumor cells.
Pharmacological Insights
The pharmacological profile of 6-MPA indicates its potential as a therapeutic agent beyond diabetes and cancer. Its ability to inhibit PEPCK opens avenues for research into other metabolic disorders where gluconeogenesis plays a critical role.
Table 2: Potential Therapeutic Areas for 6-MPA
Therapeutic Area | Mechanism of Action |
---|---|
Diabetes | Reduces hepatic glucose production |
Cancer | Disrupts metabolic flexibility |
Metabolic Disorders | Modulates gluconeogenic pathways |
Wirkmechanismus
6-Mercaptopicolinic acid exerts its effects by inhibiting phosphoenolpyruvate carboxykinase, an enzyme crucial for gluconeogenesis. This inhibition disrupts the conversion of oxaloacetate to phosphoenolpyruvate, thereby affecting glucose synthesis. The compound targets the enzyme’s active site, preventing its catalytic activity and altering metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopicolinic acid: Another inhibitor of phosphoenolpyruvate carboxykinase with similar properties.
6-Thioguanine: A thiopurine compound with inhibitory effects on nucleic acid synthesis.
Mercaptopurine: An antineoplastic agent used in cancer treatment, also affecting nucleic acid metabolism.
Uniqueness: 6-Mercaptopicolinic acid is unique due to its specific inhibitory action on phosphoenolpyruvate carboxykinase, making it a valuable tool in studying gluconeogenesis and related metabolic processes. Its distinct structure and reactivity also contribute to its versatility in various scientific applications .
Biologische Aktivität
6-Mercaptopicolinic acid, also known as 3-mercaptopicolinic acid (3-MPA), is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme critical in gluconeogenesis. This compound has garnered attention for its diverse biological activities, particularly in metabolic regulation, cellular differentiation, and potential therapeutic applications in cancer and metabolic disorders.
- Chemical Name : 3-Mercapto-2-pyridinecarboxylic acid
- CAS Number : 320386-54-7
- Molecular Formula : C₆H₆N₄O₂S
- Purity : ≥95% (commercially available from various suppliers)
This compound primarily acts by inhibiting PEPCK, which is pivotal in the gluconeogenic pathway. The inhibition of this enzyme leads to a decrease in glucose synthesis from non-carbohydrate sources. The compound has been shown to have an IC50 of approximately 7.5 μM for human PEPCK, indicating its potency as an inhibitor .
Inhibition of Gluconeogenesis
Research indicates that 3-MPA significantly reduces gluconeogenesis in isolated liver cells. For instance, at concentrations of 50 μM and 100 μM, it caused a marked decrease in glucose synthesis from lactate and glycerol in perfused livers from fasted rats and guinea pigs . The effects are reversible upon removal of the inhibitor, highlighting its potential as a research tool to study gluconeogenic pathways.
Impact on Cell Proliferation and Differentiation
- Myogenic Differentiation :
- Inhibition of Cancer Cell Growth :
- Effects on Immune Cells :
Case Studies and Experimental Data
Eigenschaften
IUPAC Name |
6-sulfanylidene-1H-pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPTGPAFUAPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163599 | |
Record name | 6-Mercaptopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-87-1 | |
Record name | 6-Mercaptopicolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercaptopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.